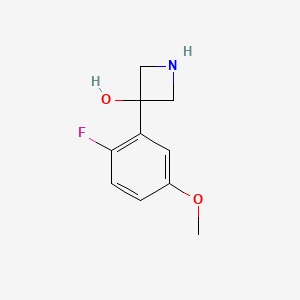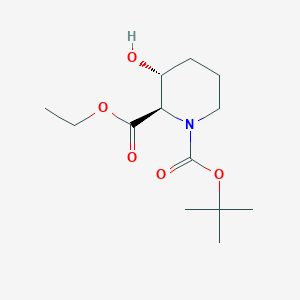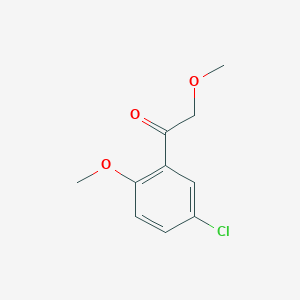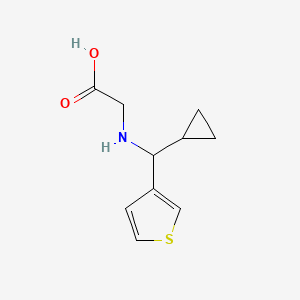![molecular formula C10H13NO2 B11756325 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol](/img/structure/B11756325.png)
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol is a heterocyclic compound that belongs to the class of azepines. Azepines are seven-membered nitrogen-containing heterocycles, which are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structure, which includes a benzene ring fused to an azepine ring, with hydroxyl groups at positions 1 and 7.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol can be achieved through various synthetic routes. One common method involves the reduction of azides derived from 1,2-amino azides and α,β-unsaturated ketones via an intramolecular aza-Wittig reaction. This reaction leads to the formation of the azepine ring, which can then be further functionalized to introduce the hydroxyl groups at positions 1 and 7 .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes. For example, a multi-step reaction involving aluminum chloride, sodium hydroxide, and bromine can be used to produce the desired compound.
化学反应分析
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of saturated heterocycles.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include quinone derivatives, saturated heterocycles, and substituted ethers or esters, depending on the type of reaction and reagents used.
科学研究应用
2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to act as selective 5-HT2C receptor agonists, which are involved in the regulation of mood, appetite, and other physiological functions. The compound’s structure allows it to bind to these receptors and modulate their activity, leading to various therapeutic effects .
相似化合物的比较
Similar Compounds
Similar compounds to 2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol include:
2,3,4,5-Tetrahydro-1H-benzo[d]azepine: Lacks the hydroxyl groups at positions 1 and 7.
Benzodiazepines: Contain a benzene ring fused to a diazepine ring.
Oxazepines: Contain an oxygen atom in the seven-membered ring.
Thiazepines: Contain a sulfur atom in the seven-membered ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups at positions 1 and 7 enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
2,3,4,5-tetrahydro-1H-3-benzazepine-5,8-diol |
InChI |
InChI=1S/C10H13NO2/c12-8-1-2-9-7(5-8)3-4-11-6-10(9)13/h1-2,5,10-13H,3-4,6H2 |
InChI 键 |
ASAZHZIGBRQWTH-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC(C2=C1C=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate](/img/structure/B11756243.png)


![1-(2,2-difluoroethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756283.png)
![[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid](/img/structure/B11756290.png)


![tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11756318.png)




![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756349.png)
